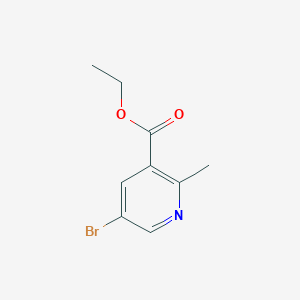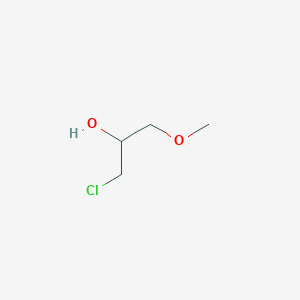![molecular formula C27H30N2O B148866 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 129238-77-3](/img/structure/B148866.png)
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the reaction of diphenyloxyethanol with piperazine under controlled conditions. The process begins with the preparation of diphenyloxyethanol, which is then reacted with piperazine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process is also scaled up, often involving automated chromatography systems to handle larger volumes of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: The compound can be reduced under specific conditions to yield reduced forms that may be useful in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Aplicaciones Científicas De Investigación
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: this compound is studied for its effects on cellular processes, particularly those involving dopamine uptake.
Medicine: The compound’s role as a dopamine uptake inhibitor makes it a candidate for the development of new treatments for neurological disorders such as Parkinson’s disease and depression.
Industry: This compound and its derivatives are used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics .
Mecanismo De Acción
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine exerts its effects primarily by inhibiting the uptake of dopamine, a neurotransmitter involved in various physiological processes. The compound binds to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. The molecular targets of this compound include dopamine transporters and other proteins involved in dopamine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cocaine: Like 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, cocaine is a dopamine uptake inhibitor but has a different chemical structure and a broader range of effects.
Methylphenidate: Another dopamine uptake inhibitor, methylphenidate is used in the treatment of attention deficit hyperactivity disorder (ADHD).
Bupropion: This compound also inhibits dopamine uptake and is used as an antidepressant and smoking cessation aid .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for dopamine transporters, which makes it a valuable tool in neuropharmacological research. Its chemical structure also allows for various modifications, enabling the development of new derivatives with potentially enhanced or novel properties .
Propiedades
Número CAS |
129238-77-3 |
|---|---|
Fórmula molecular |
C27H30N2O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H30N2O/c1-3-10-24(11-4-1)12-9-17-28-18-20-29(21-19-28)22-23-30-27-16-8-7-15-26(27)25-13-5-2-6-14-25/h1-16H,17-23H2/b12-9+ |
Clave InChI |
YMEVKFMWHGZYLO-FMIVXFBMSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
SMILES isomérico |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Sinónimos |
1-(2-(diphenyloxy)ethyl)-4-(3-phenylallyl)piperazine DPOEPAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

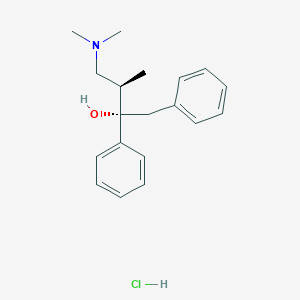

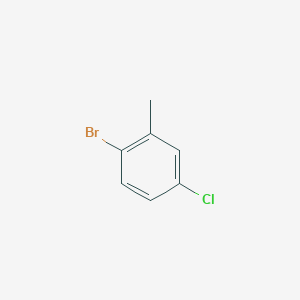
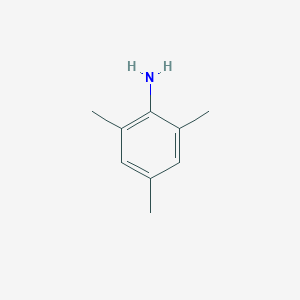
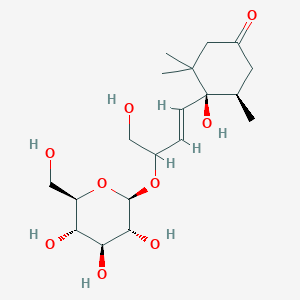


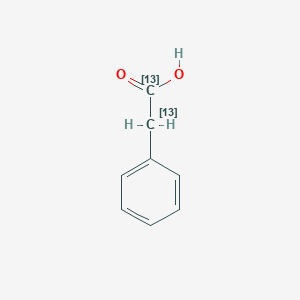
![2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one](/img/structure/B148814.png)
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
